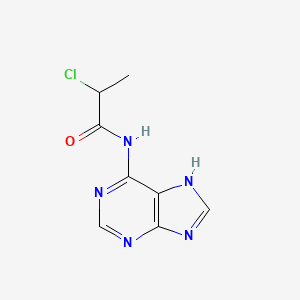

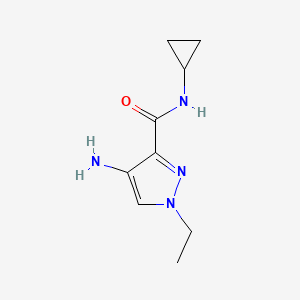

2-chloro-N-(1H-purin-6-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(1H-purin-6-yl)propanamide is a chemical compound with the molecular formula C8H8ClN5O . It is used in various scientific research and has been mentioned in several scientific literature .

Synthesis Analysis

The synthesis of a similar compound, N-(2-chloro purin-6-yl) aza-18-crown-6 (NCPAC), has been described in the literature . This new nucleoside analogue can be prepared from a series of N9-modified nucleosides, allowing for new and easy modification of the nucleosides .Scientific Research Applications

Antinociceptive Activity

Studies have synthesized various propanamide derivatives, including 2-chloro-N-(1H-purin-6-yl)propanamide, and tested them for antinociceptive activities. These compounds have shown varying levels of effectiveness in pain relief in tests such as the tail clip, tail flick, hot plate, and writhing methods, comparable to standards like dipyrone and aspirin (Önkol et al., 2004).

Optical and Electro-Optical Properties

Research on new organic electro-optic and non-linear optical materials includes the synthesis of propanamide derivatives. The optical properties and potential applications in this field, including second harmonic generation, have been studied for these compounds (Prabhu & Rao, 2000).

Antimicrobial and Cytotoxic Activities

Several studies have synthesized propanamide derivatives to investigate their antimicrobial and cytotoxic activities. Compounds like 2-chloro-N-(p-tolyl)propanamide have displayed significant antibacterial and anticandidal effects, as well as cytotoxic activities against various cell lines, suggesting potential applications in antimicrobial and cancer therapies (Dawbaa et al., 2021).

Structural and Molecular Studies

The structural and molecular characterization of propanamide derivatives is crucial for understanding their potential applications. Studies have employed techniques like UV-Vis, IR, NMR, powder XRD, and single crystal X-ray diffraction to analyze these compounds, providing insights into their molecular structure and properties (Prabhu et al., 2001).

Potential Inhibitors for COVID-19 Protease

Recent research has explored the use of 2-chloro-N-(p-tolyl)propanamide as a potential inhibitor for COVID-19 protease. Molecular docking studies suggest that these compounds could have medicinal applications in treating COVID-19 (Pandey et al., 2020).

Experimental and Modeling Studies

The solubility and dissolution properties of propanamide derivatives in various solvent mixtures have been studied using experimental and modeling techniques. These studies are vital for understanding the compound's behavior in different environments, impacting its potential applications in pharmaceutical formulations (Pascual et al., 2017).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(1H-purin-6-yl)propanamide is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

The interaction between this compound and its target, HSA, is predominantly driven by hydrophobic forces . The compound binds to HSA, leading to conformational changes in the protein . This interaction is entropy-driven, suggesting that the binding process is spontaneous .

Result of Action

The binding of this compound to HSA leads to conformational changes in the protein . This could potentially affect the function of HSA and the transport of other substances in the body.

Biochemical Analysis

Biochemical Properties

The role of 2-chloro-N-(1H-purin-6-yl)propanamide in biochemical reactions is not well-defined due to limited available data. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur .

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

2-chloro-N-(7H-purin-6-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5O/c1-4(9)8(15)14-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1H3,(H2,10,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDLPBABDWHGOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=NC2=C1NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379947.png)

![(Z)-4-Chloro-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-hydroxybut-2-enenitrile](/img/structure/B2379952.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)

![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)

![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)